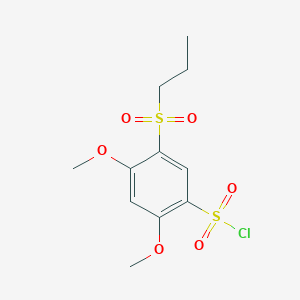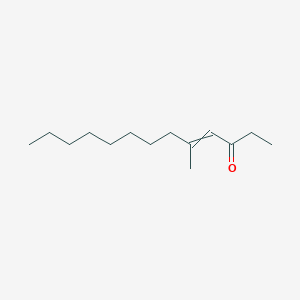
5-Methyltridec-4-EN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyltridec-4-EN-3-one is an organic compound with the molecular formula C14H26O It is a ketone with a double bond located at the fourth carbon and a methyl group attached to the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltridec-4-EN-3-one can be achieved through various organic reactions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the double bond. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the hydrogenation and dehydrogenation steps required in the synthesis. Additionally, continuous flow reactors may be used to maintain optimal reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyltridec-4-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other substituents are added across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated alkenes
Applications De Recherche Scientifique
5-Methyltridec-4-EN-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving ketones and alkenes.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methyltridec-4-EN-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The presence of the double bond allows for electrophilic addition reactions, where electrophiles add across the double bond, leading to the formation of new chemical species. These interactions can influence biological processes and chemical reactions, making this compound a valuable compound in research and industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-3-en-2-one: Another ketone with a similar structure but a shorter carbon chain.
5-Methylhex-4-en-3-one: A compound with a similar functional group arrangement but different carbon chain length.
Uniqueness
5-Methyltridec-4-EN-3-one is unique due to its specific carbon chain length and the position of the double bond and methyl group. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
88068-38-6 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
5-methyltridec-4-en-3-one |
InChI |
InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-13(3)12-14(15)5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
YPGOLFGKSZABJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CC(=O)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





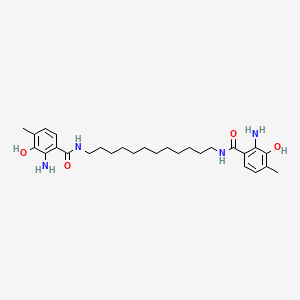

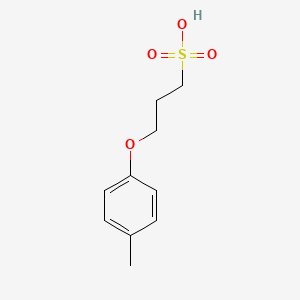
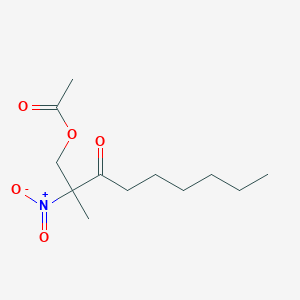
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
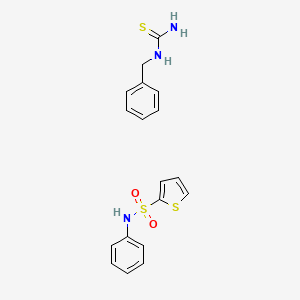
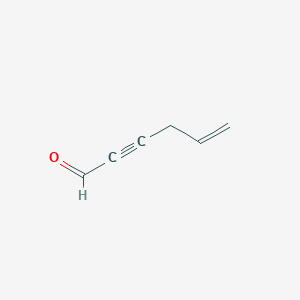
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
